3-(1-BENZOFURAN-2-CARBONYL)-1-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]THIOUREA
Description
This compound features a benzofuran ring linked via a carbonyl group to a thiourea moiety, which is further substituted with a phenyl ring bearing a 1,3-benzothiazole group. Benzothiazole derivatives are known for their bioactivity, including anticancer and antimicrobial properties, while benzofuran moieties contribute to enhanced binding affinity due to their aromatic and electronic characteristics .
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(19-13-15-5-1-3-7-18(15)28-19)26-23(29)24-16-11-9-14(10-12-16)22-25-17-6-2-4-8-20(17)30-22/h1-13H,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWQUHAQUNYXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-carbonyl)-1-[4-(1,3-benzothiazol-2-yl)phenyl]thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Formation of Benzothiazole Moiety: Similarly, the benzothiazole ring can be synthesized from appropriate starting materials.
Coupling Reactions: The benzofuran and benzothiazole intermediates are then coupled through a thiourea linkage, often using reagents like isothiocyanates under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea linkage.
Reduction: Reduction reactions might target the carbonyl group in the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.
Materials Science: In the development of organic semiconductors or other advanced materials.
Biological Studies: Investigating its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzofuran and benzothiazole moieties could play roles in binding to specific molecular targets.
Comparison with Similar Compounds
Key Structural Analogs
Table 1 summarizes the molecular features of the target compound and its closest analogs:
Structural Differentiation
- Benzofuran vs. Benzotriazole/Benzoxazole: The target compound’s benzofuran moiety offers a distinct electronic profile compared to benzotriazole () or benzoxazole ().
- Thiourea Linker : All compounds share the thiourea group, which facilitates hydrogen bonding with biological targets. However, the target compound’s lack of electron-withdrawing groups (e.g., methoxy in ) may reduce metabolic stability but increase membrane permeability .
Anticancer Potential
- The benzothiazole group in the target compound is hypothesized to mimic quinazoline-based EGFR inhibitors by interacting with ATP-binding sites .
- Cytotoxicity : Benzothiazole-containing analogs (e.g., ) show moderate to high cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 10–50 μM. The target compound’s benzofuran group may enhance this activity by modulating redox pathways .
Antimicrobial Activity
- ’s benzotriazole analog demonstrates broad-spectrum antimicrobial activity (MIC = 2–8 μg/mL against S. aureus and E. coli). The target compound’s benzothiazole group may offer similar efficacy, though substitution patterns could alter spectrum specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
